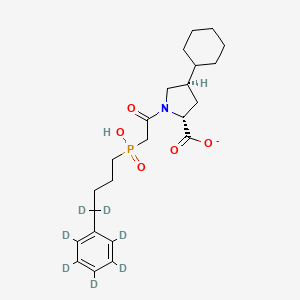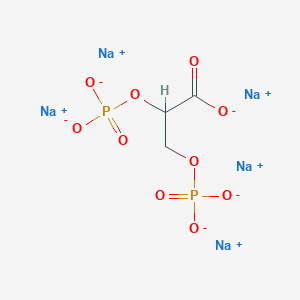
erythro-Pentitol,3-amino-1,4-anhydro-2,3,5-trideoxy-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Erythro-Pentitol,3-amino-1,4-anhydro-2,3,5-trideoxy-(9CI) is an organic compound with a complex structure. It is a derivative of pentitol, a type of sugar alcohol, and contains an amino group and an anhydro bridge. This compound is known for its stability at room temperature and is typically found as a white or off-white solid .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of erythro-Pentitol,3-amino-1,4-anhydro-2,3,5-trideoxy-(9CI) involves multiple steps, starting from a suitable pentitol precursor
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
Erythro-Pentitol,3-amino-1,4-anhydro-2,3,5-trideoxy-(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the amino group to other functional groups.
Substitution: The amino group can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of derivatives .
Applications De Recherche Scientifique
Erythro-Pentitol,3-amino-1,4-anhydro-2,3,5-trideoxy-(9CI) has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.
Industry: It is used in the production of specialized chemicals and materials.
Mécanisme D'action
The mechanism of action of erythro-Pentitol,3-amino-1,4-anhydro-2,3,5-trideoxy-(9CI) involves its interaction with specific molecular targets. The amino group and anhydro bridge play crucial roles in its reactivity and interactions. The compound may act on various pathways, depending on its application, such as inhibiting enzymes or interacting with cellular components .
Comparaison Avec Des Composés Similaires
Similar Compounds
D-erythro-Pentitol, 1,4-anhydro-3-O- [bis (4-methoxyphenyl)phenylmethyl]-2-deoxy-5-O- [ (1,1-dimethylethyl)dimethylsilyl]: A similar compound with different protective groups and functional modifications.
D-erythro-Pentitol, 2-amino-1,5-anhydro-2,4-dideoxy-: Another derivative with variations in the amino group and anhydro bridge positions.
Uniqueness
Erythro-Pentitol,3-amino-1,4-anhydro-2,3,5-trideoxy-(9CI) is unique due to its specific structural features, such as the position of the amino group and the anhydro bridge.
Propriétés
Numéro CAS |
149420-97-3 |
|---|---|
Formule moléculaire |
C5H11NO |
Poids moléculaire |
101.149 |
Nom IUPAC |
(2S,3R)-2-methyloxolan-3-amine |
InChI |
InChI=1S/C5H11NO/c1-4-5(6)2-3-7-4/h4-5H,2-3,6H2,1H3/t4-,5+/m0/s1 |
Clé InChI |
OBFFLNVYKSXULV-CRCLSJGQSA-N |
SMILES |
CC1C(CCO1)N |
Synonymes |
erythro-Pentitol,3-amino-1,4-anhydro-2,3,5-trideoxy-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-[(2R,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-tetradecoxyoxan-3-yl]acetamide](/img/structure/B586483.png)
![ETHANONE, 2-CHLORO-1-[3-HYDROXY-4-(METHYLTHIO)PHENYL]-](/img/structure/B586485.png)



![5-[[3-Bromo-4-(2-cyclohexylethoxy)phenyl]methylene]-2,4-thiazolidinedione-d4](/img/structure/B586494.png)

![5-[[3-Chloro-4-(2-cyclohexylethoxy)phenyl]methylene]-2,4-thiazolidinedione-d4](/img/structure/B586498.png)
